molecular formula C9H15NO4 B11723426 (S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione

(S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione

Katalognummer: B11723426
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: JBOKASBCFBZTCE-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-[®-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione is a chiral compound that features an oxazolidine ring with a tert-butoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-[®-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione typically involves the reaction of a suitable oxazolidine precursor with tert-butyl alcohol under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of (S)-4-[®-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-[®-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different oxazolidine derivatives with altered functional groups.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiolates.

Major Products

The major products formed from these reactions include various oxazolidinone derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

(S)-4-[®-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of (S)-4-[®-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-4-[(S)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione: A stereoisomer with similar structural features but different chiral centers.

    tert-Butyl oxazolidine-2,5-dione: Lacks the chiral substituent, offering different reactivity and applications.

Uniqueness

(S)-4-[®-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring high stereochemical purity and specificity.

Eigenschaften

Molekularformel

C9H15NO4

Molekulargewicht

201.22 g/mol

IUPAC-Name

(4S)-4-[(1R)-1-[(2-methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C9H15NO4/c1-5(14-9(2,3)4)6-7(11)13-8(12)10-6/h5-6H,1-4H3,(H,10,12)/t5-,6+/m1/s1

InChI-Schlüssel

JBOKASBCFBZTCE-RITPCOANSA-N

Isomerische SMILES

C[C@H]([C@H]1C(=O)OC(=O)N1)OC(C)(C)C

Kanonische SMILES

CC(C1C(=O)OC(=O)N1)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.